molecular formula C18H18INO2 B14188037 N-Benzyl-N-(2-iodo-3-methylphenyl)-3-oxobutanamide CAS No. 922142-22-1

N-Benzyl-N-(2-iodo-3-methylphenyl)-3-oxobutanamide

Katalognummer: B14188037
CAS-Nummer: 922142-22-1
Molekulargewicht: 407.2 g/mol
InChI-Schlüssel: ZQFHNHYZUVSNIT-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-Benzyl-N-(2-iodo-3-methylphenyl)-3-oxobutanamide is an organic compound that belongs to the class of amides This compound is characterized by the presence of a benzyl group, an iodo-substituted methylphenyl group, and a 3-oxobutanamide moiety

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-Benzyl-N-(2-iodo-3-methylphenyl)-3-oxobutanamide typically involves the following steps:

    Formation of the Amide Bond: The initial step involves the reaction of 2-iodo-3-methylbenzoic acid with benzylamine in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to form the corresponding amide.

    Introduction of the 3-Oxobutanamide Moiety: The next step involves the acylation of the amide with 3-oxobutanoyl chloride under basic conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process.

Analyse Chemischer Reaktionen

Types of Reactions

N-Benzyl-N-(2-iodo-3-methylphenyl)-3-oxobutanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The iodo group in the compound can undergo nucleophilic substitution reactions with nucleophiles such as thiols or amines.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like thiols in the presence of a base such as sodium hydroxide.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of thioethers or secondary amines.

Wissenschaftliche Forschungsanwendungen

N-Benzyl-N-(2-iodo-3-methylphenyl)-3-oxobutanamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of N-Benzyl-N-(2-iodo-3-methylphenyl)-3-oxobutanamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • N-Benzyl-N-(2-chloro-3-methylphenyl)-3-oxobutanamide
  • N-Benzyl-N-(2-bromo-3-methylphenyl)-3-oxobutanamide
  • N-Benzyl-N-(2-fluoro-3-methylphenyl)-3-oxobutanamide

Uniqueness

N-Benzyl-N-(2-iodo-3-methylphenyl)-3-oxobutanamide is unique due to the presence of the iodo group, which can impart distinct reactivity and properties compared to its chloro, bromo, and fluoro analogs. The iodo group can participate in specific substitution reactions and influence the compound’s biological activity.

Eigenschaften

CAS-Nummer

922142-22-1

Molekularformel

C18H18INO2

Molekulargewicht

407.2 g/mol

IUPAC-Name

N-benzyl-N-(2-iodo-3-methylphenyl)-3-oxobutanamide

InChI

InChI=1S/C18H18INO2/c1-13-7-6-10-16(18(13)19)20(17(22)11-14(2)21)12-15-8-4-3-5-9-15/h3-10H,11-12H2,1-2H3

InChI-Schlüssel

ZQFHNHYZUVSNIT-UHFFFAOYSA-N

Kanonische SMILES

CC1=C(C(=CC=C1)N(CC2=CC=CC=C2)C(=O)CC(=O)C)I

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.